4-(Benzylthio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-(Benzylthio)benzofuro[3,2-d]pyrimidine is a compound that falls under the category of pyrimidine and its fused derivatives. Pyrimidine ring and its fused derivatives have received much interest due to their diverse biological potential. This compound is known for its unique structure, which combines a benzofuran moiety with a pyrimidine ring, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its effect through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the signaling processes that regulate cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. These pathways are involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to the disruption of these processes, potentially leading to cell death .
Pharmacokinetics
Similar compounds have been shown to exhibit potent biological activity, suggesting that they may have favorable adme properties .
Result of Action
The result of the action of this compound is the inhibition of protein kinases, leading to disrupted cellular signaling processes . This disruption can lead to cell death, providing a potential mechanism for the compound’s anticancer activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylthio)benzofuro[3,2-d]pyrimidine typically involves the reaction of benzofuran derivatives with pyrimidine precursors. One common method involves the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired compound in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Benzylthio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of benzyl alcohol derivatives.
Scientific Research Applications
4-(Benzylthio)benzofuro[3,2-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
4-(Benzylthio)benzofuro[3,2-d]pyrimidine can be compared with other similar compounds, such as:
Benzofuro[3,2-b]pyridine: Known for its diverse biological activities and used in the synthesis of various pharmaceuticals.
Benzo[4,5]furo[3,2-d]pyrimidine: Used as a host material in OLEDs, similar to this compound.
Pyrazolo[4,3-d]pyrimidine: Exhibits anti-inflammatory properties and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of benzofuran and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzylsulfanyl-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-2-6-12(7-3-1)10-21-17-16-15(18-11-19-17)13-8-4-5-9-14(13)20-16/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBDARXMAVVTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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